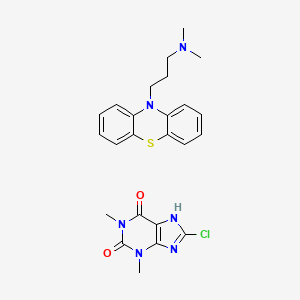
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex chemical entity that combines two distinct molecular structures. The first part, 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a derivative of theophylline, a well-known stimulant and bronchodilator. The second part, N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, is a derivative of phenothiazine, which is commonly used in antipsychotic medications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione typically involves the chlorination of theophylline. This process can be carried out by reacting theophylline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or nitrobenzene, and a catalyst like iodine . The reaction is conducted at temperatures below 80°C initially, followed by an increase to 90-95°C to ensure complete chlorination .
For the synthesis of N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, a common method involves the alkylation of phenothiazine with N,N-dimethyl-3-chloropropylamine under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the purine ring, potentially converting the 8-chloro group to a hydrogen atom.
Substitution: Both the purine and phenothiazine parts can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine and phenothiazine derivatives.
科学研究应用
The compound has diverse applications in scientific research:
作用机制
The compound exerts its effects through multiple mechanisms:
8-chloro-1,3-dimethyl-7H-purine-2,6-dione: Acts as a bronchodilator by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle.
N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine: Functions as an antipsychotic by blocking dopamine receptors in the brain, thereby reducing symptoms of psychosis.
相似化合物的比较
Similar Compounds
Theophylline: Similar to 8-chloro-1,3-dimethyl-7H-purine-2,6-dione but lacks the chlorine atom.
Chlorpromazine: A phenothiazine derivative similar to N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine but with different substituents on the phenothiazine ring.
Uniqueness
The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its dual functionality, combining the bronchodilator effects of the purine derivative with the antipsychotic properties of the phenothiazine derivative .
属性
CAS 编号 |
7009-67-8 |
|---|---|
分子式 |
C24H27ClN6O2S |
分子量 |
499.0 g/mol |
IUPAC 名称 |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2S.C7H7ClN4O2/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-6,8-11H,7,12-13H2,1-2H3;1-2H3,(H,9,10) |
InChI 键 |
CZANOGSGRGNFPB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



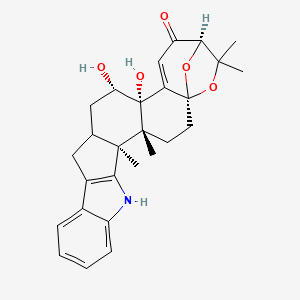
![N-Methoxybenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14111320.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111322.png)
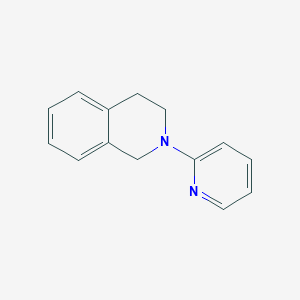
![2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B14111348.png)
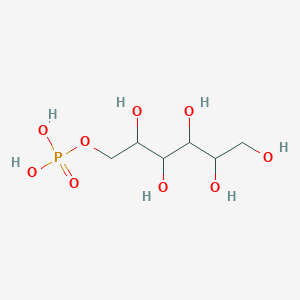
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14111360.png)
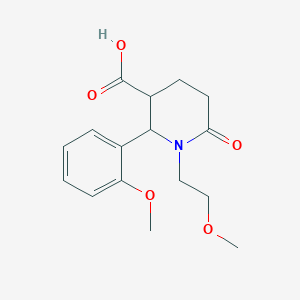
![Tert-butyl 2-amino-2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B14111364.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111371.png)

![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
